molecular formula C2H3N3 B591557 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 CAS No. 1261170-82-4

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3

Cat. No.: B591557
CAS No.: 1261170-82-4
M. Wt: 74.031
InChI Key: NSPMIYGKQJPBQR-CVMUNTFWSA-N
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Description

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 is a labeled variant of triazole, a heterocyclic compound featuring a five-membered ring composed of two carbon atoms and three nitrogen atoms. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its distinct isotopic signature.

Mechanism of Action

Target of Action

Triazole-[13C2,15N2], also known as 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3, is a type of triazole, a class of nitrogen-containing heterocyclic compounds . Triazoles are known to interact with a wide range of enzymes and receptors in biological systems . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . One of the well-established targets of triazoles is the P450-dependent enzyme (CYP 51), which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .

Mode of Action

The mode of action of triazoles involves the inhibition of ergosterol synthesis by blocking the P450-dependent enzyme (CYP 51) . The triazole-type ring structure can coordinate with the heme iron of the CYP enzyme . This interaction inhibits the enzyme’s activity, disrupting the production of ergosterol and leading to alterations in the fungal cell membrane that can inhibit growth or kill the fungus.

Biochemical Pathways

The primary biochemical pathway affected by triazoles is the ergosterol synthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to a range of downstream effects, including impaired cell growth and death .

Pharmacokinetics

For example, fluconazole, a commonly used triazole, is minimally metabolized (about 10%) and primarily eliminated unchanged via renal excretion . Understanding the pharmacokinetics of triazoles is crucial for optimizing their therapeutic use .

Result of Action

The result of the action of triazoles is the inhibition of fungal growth or the killing of the fungus. This is achieved through the disruption of ergosterol synthesis, which leads to alterations in the fungal cell membrane . Triazoles have a broad range of therapeutic applications due to their significant biological properties .

Action Environment

The action of triazoles can be influenced by various environmental factors. For instance, triazoles have been detected in aquatic environments, and their potential adverse effects on aquatic organisms have raised global concerns

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazoles generally involves cycloaddition reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with an alkyne to form a triazole ring. For the labeled compound 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3, isotopically labeled precursors such as [13C]-alkyne and [15N]-azide are used. The reaction typically requires a copper(I) catalyst and is carried out under mild conditions, often at room temperature.

Industrial Production Methods

Industrial production of triazoles, including labeled variants, often employs continuous flow chemistry to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, ensuring high yields and purity of the final product. The labeled precursors are synthesized in separate steps and then combined in the final cycloaddition reaction.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 undergoes various chemical reactions, including:

    Oxidation: Triazoles can be oxidized to form triazolium salts.

    Reduction: Reduction of triazoles can yield dihydrotriazoles.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Triazolium salts.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 has a wide range of applications in scientific research:

    Chemistry: Used as a probe in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in labeling studies to track metabolic pathways and protein interactions.

    Medicine: Utilized in the development of labeled drugs for pharmacokinetic studies.

    Industry: Applied in the synthesis of labeled polymers and materials for advanced technological applications.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different nitrogen atom arrangement.

    1,2,4-Triazole: Differently arranged nitrogen atoms compared to 1,2,3-triazole, leading to distinct chemical behavior.

    Tetrazole: Contains four nitrogen atoms in the ring, offering different reactivity and applications.

Uniqueness

1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 is unique due to its isotopic labeling, which provides distinct advantages in analytical techniques such as NMR and mass spectrometry. This labeling allows for more precise and detailed studies of chemical and biological processes, making it a valuable tool in various fields of research.

Properties

IUPAC Name

(3,5-13C2,1,2,4-15N3)1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPMIYGKQJPBQR-CVMUNTFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[15N][13CH]=[15N][15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

74.031 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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